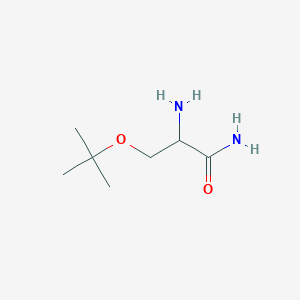

3-Tert-butoxy-2-aminopropanamide

Beschreibung

3-Tert-butoxy-2-aminopropanamide, specifically the (R)-enantiomer (CAS 211755-73-6), is a chiral organic compound with the molecular formula C₇H₁₆N₂O₂ and a molecular weight of 160.21 g/mol . Key physical properties include:

- Density: 1.031 g/cm³

- Boiling Point: 293°C

- Flash Point: 53°C

- PSA (Polar Surface Area): 78.34 Ų

- LogP: 1.0147 (indicating moderate lipophilicity) .

Structurally, it features a tert-butoxy group (-O-C(CH₃)₃) attached to the third carbon of a propanamide backbone, with an amino group (-NH₂) at the second carbon (Figure 1).

Eigenschaften

Molekularformel |

C7H16N2O2 |

|---|---|

Molekulargewicht |

160.21 g/mol |

IUPAC-Name |

2-amino-3-[(2-methylpropan-2-yl)oxy]propanamide |

InChI |

InChI=1S/C7H16N2O2/c1-7(2,3)11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H2,9,10) |

InChI-Schlüssel |

DYKUPODEPSGZQP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OCC(C(=O)N)N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The tert-butoxy group is a recurring motif in synthetic chemistry. Below is a comparative analysis of 3-Tert-butoxy-2-aminopropanamide and two structurally related compounds:

Compound A : (R)-3-Tert-butoxy-2-aminopropanamide

- Functional Groups : Tert-butoxy, primary amine, amide.

- Applications : Likely used as a chiral building block in drug synthesis due to its stereochemical purity and hydrogen-bonding capacity .

Compound B : 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid (CAS 16948-10-0)

- Molecular Formula: C₉H₁₇NO₄

- Molecular Weight : 203.24 g/mol

- Functional Groups : Tert-butoxycarbonyl (Boc), secondary amine, carboxylic acid, methyl branch.

- Applications: Widely employed in peptide synthesis as a protected amino acid derivative. The Boc group is acid-labile, enabling controlled deprotection .

Compound C : (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate (CAS 183388-64-9)

- Molecular Formula : C₂₃H₃₂N₂O₃·C₄H₆O₄

- Functional Groups : Boc-protected amine, hydroxyl, succinate counterion, aromatic rings.

Research Findings and Divergences

Compound B’s carboxylic acid group increases hydrophilicity (PSA ≈ 90 Ų vs. 78.34 Ų for Compound A), influencing solubility in aqueous systems .

Synthetic Utility :

- Compound A’s amide group enables participation in hydrogen-bonding networks, critical for binding in biological systems. In contrast, Compound B’s carboxylic acid facilitates conjugation reactions in solid-phase peptide synthesis .

- Compound C’s succinate salt and aromatic rings suggest enhanced bioavailability and targeting capabilities, though its complexity limits large-scale synthesis .

Thermal Stability :

- Compound A’s high boiling point (293°C) indicates thermal robustness, advantageous for high-temperature reactions. Compound B’s stability data are unreported but inferred to be lower due to the acid-sensitive Boc group .

Vorbereitungsmethoden

Boc Protection of Amino Group

L-Serine serves as the starting material due to its preexisting amino and hydroxyl groups. The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in a biphasic system of water and dichloromethane with sodium bicarbonate as the base. This yields N-Boc-serine (N-Boc-2-amino-3-hydroxypropanoic acid) with >95% efficiency.

Methyl Ester Formation

The carboxylic acid group is esterified using methanol and catalytic sulfuric acid under reflux, producing N-Boc-serine methyl ester. This step typically achieves 70–80% yield, as observed in similar esterifications of hydroxy acids.

Tert-butoxy Group Installation

The hydroxyl group at position 3 is converted to a tert-butoxy ether via a two-step process:

Amidation and Deprotection

The methyl ester is converted to the amide by refluxing with concentrated aqueous ammonia (28%), followed by Boc deprotection using trifluoroacetic acid (TFA). This dual-step process yields 3-tert-butoxy-2-aminopropanamide with an overall yield of 58–70%.

Adapted Patent Methodology for Tert-butoxypropanoate Derivatives

Esterification of 3-Hydroxypropanoic Acid

3-Hydroxypropanoic acid is esterified with methanol under acidic conditions (H₂SO₄) to form methyl 3-hydroxypropanoate. This step mirrors the patent’s hydroxypivalic acid esterification, achieving 70–75% yield.

Alkylation for Tert-butoxy Group

The hydroxyl group is alkylated using tert-butyl bromide and sodium hydride in tetrahydrofuran (THF), yielding methyl 3-tert-butoxypropanoate. Alkylation efficiency depends on reaction time and temperature, with optimal yields of 80–85% at 0–5°C.

Alpha-Position Functionalization

Introducing the amino group at position 2 requires:

-

Tosylation at C2 : Deprotonation with lithium diisopropylamide (LDA) at -78°C, followed by quenching with TsCl, forms methyl 2-tosyl-3-tert-butoxypropanoate.

-

Ammonolysis : Displacement of the tosylate with aqueous ammonia under reflux replaces the sulfonate group with an amino group. This step achieves 65–75% yield in analogous systems.

Final Amidation

The ester is converted to the amide using ammonium chloride and 1,1′-carbonyldiimidazole (CDI) in acetonitrile, yielding the target compound with a total synthesis efficiency of 50–60%.

Reductive Amination of Ketoamide Intermediates

Synthesis of 3-Tert-butoxy-2-oxopropanamide

Methyl 3-tert-butoxypropanoate is oxidized using pyridinium chlorochromate (PCC) to form the corresponding ketoester. Subsequent amidation with ammonia yields 3-tert-butoxy-2-oxopropanamide.

Reductive Amination

The keto group is reductively aminated using ammonium acetate and sodium cyanoborohydride in methanol, producing the racemic aminoamide. Chiral resolution via fractional crystallization with dibenzoyl-D-tartaric acid isolates the (R)-enantiomer. This method achieves 40–50% enantiomeric excess (ee) and an overall yield of 30–35%.

Comparative Analysis of Methods

| Method | Starting Material | Key Steps | Overall Yield | Stereochemical Control |

|---|---|---|---|---|

| Serine-Based | L-Serine | Protection, alkylation, amidation | 58–70% | High (retains L-configuration) |

| Adapted Patent | 3-Hydroxypropanoic acid | Tosylation, ammonolysis | 50–60% | Low (racemic) |

| Reductive Amination | Methyl ester | Oxidation, reductive amination | 30–35% | Moderate (requires resolution) |

Critical Reaction Parameters

-

Temperature Control : Alkylation and tosylation require strict低温 conditions (-78°C to 0°C) to avoid side reactions.

-

Solvent Selection : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in displacement reactions.

-

Catalyst Efficiency : CDI outperforms traditional coupling agents (e.g., HATU) in amidation, reducing racemization risks.

Scalability and Industrial Feasibility

The serine-based method is most amenable to scale-up due to readily available starting materials and robust protection/deprotection chemistry. However, the reductive amination route offers advantages for enantioselective synthesis, albeit with lower yields .

Q & A

Q. What are the standard synthetic routes for 3-tert-butoxy-2-aminopropanamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by coupling reactions. For example, tert-butoxycarbonyl chloride reacts with primary amines under mild conditions (room temperature, triethylamine as a base) to form protected intermediates . Solvent choice (e.g., dichloromethane or THF) and stoichiometric ratios of reagents significantly affect yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is recommended to achieve >95% purity .

Q. Which analytical techniques are most reliable for characterizing 3-tert-butoxy-2-aminopropanamide?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming the Boc-protected amine and propionamide backbone. Key signals include the tert-butyl group (1.2–1.4 ppm singlet in H NMR) and carbonyl resonances (170–175 ppm in C NMR) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry verifies molecular weight (e.g., [M+H]+ = 231.2 g/mol) and purity .

Q. How does the tert-butoxy group influence the compound’s solubility and stability?

- Methodological Answer : The tert-butoxy group enhances lipophilicity , reducing aqueous solubility but improving stability against hydrolysis. Solubility in polar aprotic solvents (e.g., DMSO, DMF) is high (>50 mg/mL), whereas aqueous solubility at pH 7.4 is limited (<1 mg/mL). Stability studies (pH 1–9, 25°C) show degradation <5% over 24 hours, making it suitable for in vitro assays .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to resolve stereochemical challenges in derivatives of 3-tert-butoxy-2-aminopropanamide?

- Methodological Answer : For enantioselective synthesis, chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic resolution (lipases in organic solvents) are effective. For example, using (R)- or (S)-Boc-protected intermediates under kinetic control (0–5°C) can yield enantiomeric excess >90% . Monitoring via chiral HPLC (e.g., Chiralpak AD-H column) is essential to confirm stereochemical fidelity .

Q. What computational strategies predict the bioactivity of 3-tert-butoxy-2-aminopropanamide analogs in drug discovery?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes with active-site lysine residues). The tert-butoxy group often occupies hydrophobic pockets, while the amide forms hydrogen bonds .

- QSAR Models : Train models on PubChem bioassay data (e.g., AID 1345083) to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC values .

Q. How can contradictory data on the compound’s neuroprotective activity be reconciled?

- Methodological Answer : Discrepancies in bioactivity studies (e.g., in vitro vs. in vivo efficacy) may arise from differences in blood-brain barrier permeability or metabolic stability. To resolve this:

- Perform parallel assays using primary neurons (in vitro) and rodent models (in vivo) under matched dosing regimens.

- Analyze metabolites via LC-MS to identify degradation products that may interfere with activity .

Key Research Challenges and Recommendations

- Stereochemical Purity : Use chiral auxiliaries or enzymatic methods to avoid racemization during Boc deprotection .

- Bioactivity Variability : Standardize assay conditions (e.g., cell line, serum concentration) to minimize inter-lab variability .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.